molecular formula C13H22ClN3 B12097797 2-(4-Benzylpiperazin-1-yl)ethanamine;hydrochloride

2-(4-Benzylpiperazin-1-yl)ethanamine;hydrochloride

Cat. No.: B12097797
M. Wt: 255.79 g/mol
InChI Key: STVDIIZENKPICK-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C13H21N3·HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)ethanamine typically involves the reaction of piperazine with benzyl chloride, followed by the addition of ethylenediamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-(4-Benzylpiperazin-1-yl)ethanamine;hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Aminoethyl)piperazine
  • 4-Benzylpiperidine
  • N-Benzylpiperazine

Uniqueness

2-(4-Benzylpiperazin-1-yl)ethanamine;hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H22ClN3

Molecular Weight

255.79 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C13H21N3.ClH/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;/h1-5H,6-12,14H2;1H

InChI Key

STVDIIZENKPICK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)CC2=CC=CC=C2.Cl

Origin of Product

United States

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